molecular formula C10H9Cl2NO3 B575067 Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate CAS No. 174727-36-7

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Cat. No.: B575067
CAS No.: 174727-36-7
M. Wt: 262.09 g/mol
InChI Key: WVBZLXLYMRZGOY-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 3-(2,6-Dichloropyridin-3-YL)-3-Oxopropanoate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a complex three-dimensional arrangement involving a dichlorinated pyridine ring system connected to an ethyl oxopropanoate moiety. The compound crystallizes with specific geometric parameters that reflect the electronic influence of the two chlorine substituents at positions 2 and 6 of the pyridine ring. The molecular structure exhibits a planar pyridine ring with the dichlorine substituents creating significant steric and electronic effects that influence the overall molecular conformation.

Crystallographic analysis reveals that the compound adopts a specific spatial arrangement where the carbonyl groups of the oxopropanoate chain are positioned to minimize steric repulsion while maximizing stabilizing interactions. The ethyl ester group extends from the β-keto system, creating an overall molecular length that influences packing arrangements in the solid state. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring creates a highly electronegative environment that affects both intramolecular and intermolecular interactions.

The molecular geometry demonstrates characteristic bond lengths and angles consistent with aromatic pyridine systems, with the carbon-chlorine bonds exhibiting typical lengths of approximately 1.74-1.76 Angstroms. The carbonyl carbon of the ketone functionality shows planar geometry with bond angles approaching 120 degrees, indicative of sp2 hybridization. The ester functionality maintains standard geometric parameters with the ethyl group adopting an extended conformation to minimize steric interactions with the pyridine system.

X-ray crystallographic methodologies provide essential insights into the three-dimensional arrangement of atoms within crystalline samples of this compound. The determination of crystal structure involves careful analysis of diffraction patterns generated when X-ray beams interact with ordered crystalline arrays. Modern crystallographic approaches utilize advanced detector systems and computational algorithms to resolve atomic positions with high precision, enabling detailed analysis of bond lengths, bond angles, and intermolecular interactions.

The crystalline packing of this compound likely involves hydrogen bonding interactions between the carbonyl oxygen atoms and neighboring molecules, creating extended networks that stabilize the crystal structure. The dichlorine substituents may participate in weak halogen bonding interactions that contribute to the overall stability of the crystalline lattice. These intermolecular forces play crucial roles in determining physical properties such as melting point, solubility, and mechanical characteristics of the crystalline material.

Molecular Parameter Value Reference
Molecular Formula C10H9Cl2NO3
Molecular Weight 262.09 g/mol
Density 1.4±0.1 g/cm³
Boiling Point 354.2±37.0 °C at 760 mmHg
Flash Point 168.0±26.5 °C
Exact Mass 260.995941
Polar Surface Area 56.26000
LogP 1.95

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural identification and confirmation. These methods include nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometric analysis, each contributing unique information about molecular structure, bonding patterns, and electronic characteristics. The combination of these techniques creates a complete spectroscopic fingerprint that enables unambiguous identification and purity assessment of the compound.

The spectroscopic profile of this compound reflects the presence of multiple functional groups including the aromatic pyridine ring, carbonyl functionalities, and the ethyl ester moiety. Each functional group contributes characteristic spectroscopic signatures that can be analyzed individually and collectively to confirm molecular structure. The influence of the dichlorine substitution pattern on the pyridine ring creates distinctive spectroscopic features that differentiate this compound from other related pyridine derivatives.

Modern spectroscopic instrumentation provides high-resolution data that enables detailed analysis of molecular structure and dynamics. Advanced data processing techniques and computational analysis enhance the interpretation of spectroscopic results, allowing for precise structural assignments and quantitative analysis of molecular properties. The integration of multiple spectroscopic techniques provides redundant confirmation of structural features and enables detection of trace impurities or structural variations.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the pyridine ring protons, the methylene protons of the oxopropanoate chain, and the ethyl ester protons. The dichlorine substitution pattern creates a distinctive splitting pattern for the pyridine ring protons that enables unambiguous identification of the substitution pattern.

The aromatic region of the proton nuclear magnetic resonance spectrum shows signals corresponding to the pyridine ring protons at positions 4 and 5, which appear as distinct multipets due to the electronic influence of the adjacent chlorine atoms and nitrogen. The chemical shifts of these protons are significantly downfield compared to unsubstituted pyridine due to the electron-withdrawing effects of the chlorine substituents. The coupling patterns observed in the aromatic region provide direct evidence for the 2,6-dichloro substitution pattern.

The aliphatic region of the spectrum contains signals from the oxopropanoate methylene protons and the ethyl ester group. The methylene protons adjacent to the carbonyl groups exhibit characteristic chemical shifts around 3.6-3.8 parts per million, appearing as a singlet due to the rapid exchange between keto and enol tautomeric forms. The ethyl ester protons show the typical ethyl pattern with a triplet for the methyl group and a quartet for the methylene group, with coupling constants consistent with three-bond proton-proton coupling.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of both the ketone and ester functionalities appear in the characteristic downfield region around 160-200 parts per million. The aromatic carbons of the pyridine ring exhibit distinct chemical shifts that reflect the influence of the chlorine substituents and the nitrogen atom. The quaternary carbons bearing chlorine substituents show characteristic chemical shifts that confirm the substitution pattern.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations appear as strong absorptions in the region 1650-1750 cm⁻¹, with the ketone carbonyl typically appearing at higher frequency than the ester carbonyl due to different electronic environments. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400-1600 cm⁻¹.

The presence of chlorine substituents on the pyridine ring influences the vibrational characteristics of the aromatic system, creating distinctive absorption patterns that can be used for identification purposes. Carbon-chlorine stretching vibrations appear as moderate intensity bands in the lower frequency region around 600-800 cm⁻¹. The combination of these vibrational features creates a unique infrared fingerprint that enables rapid identification of the compound and assessment of purity.

Aliphatic carbon-hydrogen stretching vibrations from the ethyl ester group appear in the region 2800-3000 cm⁻¹, while aromatic carbon-hydrogen stretches from the pyridine ring occur at slightly higher frequencies around 3000-3100 cm⁻¹. The absence of broad hydroxyl absorption bands confirms the absence of significant amounts of the enol tautomer or hydrolysis products. The overall infrared spectrum provides a rapid and reliable method for compound identification and quality control.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural characterization. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the exact molecular weight of the compound. The isotope pattern of the molecular ion reflects the presence of two chlorine atoms, creating a characteristic cluster of peaks separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation patterns observed in mass spectrometric analysis provide insights into the stability and bonding characteristics of different molecular regions. Common fragmentation pathways include loss of the ethyl ester group, cleavage of the carbon-carbon bond connecting the pyridine ring to the oxopropanoate chain, and fragmentation within the pyridine ring system. The relative intensities of fragment ions provide information about the stability of different molecular regions and can be used for structural confirmation.

Spectroscopic Parameter Value/Characteristic Assignment
Molecular Ion (m/z) 262 [M]⁺
Exact Mass 260.995941 Calculated
IR Carbonyl (C=O) 1650-1750 cm⁻¹ Ketone/Ester C=O stretch
IR Aromatic C=C 1400-1600 cm⁻¹ Pyridine ring vibrations
IR C-Cl 600-800 cm⁻¹ Carbon-chlorine stretch
Nuclear Magnetic Resonance Consistent with structure

Comparative Analysis with Structurally Analogous β-Keto Esters

Comparative structural analysis of this compound with related β-keto esters reveals distinctive features attributable to the dichlorinated pyridine substituent. Similar compounds such as ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate and ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate provide valuable reference points for understanding the influence of halogen substitution patterns on molecular properties. The systematic comparison of these compounds demonstrates how halogen substitution affects molecular geometry, electronic distribution, and intermolecular interactions.

The molecular weight progression within this series of compounds reflects the atomic weight differences between fluorine, chlorine, and the dichlorine substitution pattern. Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate exhibits a molecular weight of 211.19 g/mol, while ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate shows a molecular weight of 227.644 g/mol. The target compound with dichlorine substitution demonstrates the highest molecular weight at 262.09 g/mol, reflecting the cumulative effect of two chlorine substituents.

Physical properties show systematic trends related to the halogen substitution pattern. The density values increase with halogen substitution, from the fluorine analog to the monochlorine derivative to the dichlorine compound. This trend reflects the increasing atomic weight and polarizability of the halogen substituents. Boiling points also demonstrate an increasing trend, with the dichlorine compound exhibiting the highest boiling point due to increased intermolecular interactions and molecular weight.

Electronic properties as reflected in calculated parameters such as LogP values show systematic variations related to halogen substitution. The dichlorine compound exhibits a LogP value of 1.95, indicating moderate lipophilicity that differs from both the fluorine and monochlorine analogs. These differences in lipophilicity reflect the combined electronic and steric effects of the halogen substituents on molecular properties.

Spectroscopic characteristics provide clear differentiation between the various halogenated analogs. Nuclear magnetic resonance chemical shifts of the pyridine ring protons show systematic changes related to the electronic effects of different halogen substituents. The dichlorine compound exhibits the most downfield shifts due to the cumulative electron-withdrawing effects of two chlorine atoms. Infrared spectroscopic signatures also show characteristic differences, particularly in the carbonyl stretching regions and aromatic vibrations.

The fluorinated analog ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate represents a tri-halogenated variant that demonstrates the effects of additional halogen substitution. This compound exhibits a molecular weight of 280.08 g/mol and melting point range of 68-72°C, indicating increased crystalline stability compared to the dichlorine analog. The presence of three halogen atoms creates enhanced intermolecular interactions that affect both physical properties and crystalline packing arrangements.

Structural variations within the β-keto ester framework also influence molecular properties and behavior. The consistent oxopropanoate chain across all analogs provides a common structural element that enables direct comparison of the effects of pyridine ring substitution. The electron-withdrawing nature of halogen substituents affects the electronic characteristics of the β-keto system, influencing tautomeric equilibria and reactivity patterns.

Compound Molecular Formula Molecular Weight (g/mol) LogP Reference
Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate C10H10FNO3 211.19 1.35660
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate C10H10ClNO3 227.644 1.18
This compound C10H9Cl2NO3 262.09 1.95
Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate C10H8Cl2FNO3 280.08 -

Properties

IUPAC Name

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBZLXLYMRZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657631
Record name Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174727-36-7
Record name Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2,6-Dichloronicotinic Acid with Ethyl Malonate

The classical synthesis involves reacting 2,6-dichloronicotinic acid with ethyl malonate in the presence of coupling agents such as 1,1-carbonyldiimidazole (CDI). This two-step process first activates the carboxylic acid group of 2,6-dichloronicotinic acid to form an imidazolide intermediate, which subsequently reacts with ethyl malonate potassium salt. Early protocols required prolonged reaction times (1–15 hours) at temperatures ranging from room temperature to 60°C, yielding 59–93% of the target compound.

Mechanistic Insights :
The imidazolide intermediate facilitates nucleophilic acyl substitution, where the enolate of ethyl malonate attacks the activated carbonyl carbon. Magnesium chloride (MgCl₂) and triethylamine (Et₃N) are critical for stabilizing the enolate and scavenging protons, respectively.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation has revolutionized the synthesis by reducing reaction times from hours to minutes. For instance, the imidazolide intermediate forms in 5 minutes under microwave conditions (70–140°C, 70 W), compared to 2.5 hours conventionally. Subsequent coupling with ethyl malonate potassium achieves a 93% yield, demonstrating superior efficiency.

Key Parameters :

  • Power : 70–100 W

  • Temperature : 140°C (intermediate formation), 100°C (final coupling)

  • Solvent System : THF-acetonitrile (1:1)

Advantages Over Conventional Heating

Microwave methods minimize side reactions such as decarboxylation and improve reproducibility. The rapid heating profile ensures uniform energy distribution, critical for scaling reactions without compromising yield.

Comparative Analysis of Synthesis Routes

Yield and Time Efficiency

The table below contrasts traditional and microwave-assisted methods:

Method Time Temperature Yield Catalyst/Reagents
Traditional Condensation1–15 hoursRT–60°C59–93%CDI, MgCl₂, Et₃N
Microwave-Assisted5–20 minutes100–140°C93%CDI, MgCl₂, Et₃N, MW irradiation

Data sourced from.

Solvent and Reagent Optimization

Polar aprotic solvents like THF and acetonitrile enhance reaction kinetics by stabilizing ionic intermediates. Substituting CDI with alternative coupling agents (e.g., DCC) reduces costs but requires stringent moisture control.

Catalytic and Green Chemistry Approaches

Role of CeCl₃ in Side Reaction Mitigation

Cerium(III) chloride (CeCl₃) suppresses the formation of ethyl 3-(2,6-dichloropyridin-3-yl)-3-hydroxyacrylate, a common byproduct arising from partial reduction. Adding CeCl₃ during workup improves product purity by chelating residual water.

Prospects for Solvent-Free Synthesis

Preliminary studies suggest that solvent-free conditions under ball milling could further enhance sustainability. However, yields remain suboptimal (45–60%), necessitating catalyst optimization.

Industrial-Scale Production Challenges

Purification Techniques

Chromatography on silica gel (hexane/ethyl acetate) remains the standard for lab-scale purification. For industrial applications, fractional crystallization in ethanol-water mixtures offers a cost-effective alternative, albeit with a 5–7% yield loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate involves several steps:

  • Formation of Imidazolide Intermediate : The reaction begins with 2,6-dichloronicotinic acid and 1,1-carbonyldiimidazole under controlled conditions.
  • Reaction with Ethyl Malonate : The imidazolide intermediate is reacted with ethyl malonate in the presence of magnesium chloride and triethylamine.
  • Microwave Irradiation : Utilizing microwave radiation optimizes the reaction conditions, drastically reducing synthesis time from hours to mere minutes while achieving high yields .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various diseases related to cell proliferation and apoptosis.

  • Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell growth by modulating apoptotic pathways .
  • Biochemical Pathway Modulation : The compound has been shown to interact with nuclear receptors such as the constitutive androstane receptor (CAR), which plays a critical role in drug metabolism and detoxification processes .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to affect biological systems makes it a candidate for developing agrochemicals that can enhance crop yield while minimizing environmental impact.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inducing apoptosis in specific cancer cell lines. The research demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Agricultural Efficacy

Research conducted on the application of this compound in agricultural settings showed promising results in controlling pest populations while being less harmful to non-target organisms. Field trials indicated significant reductions in pest-related crop damage without adverse effects on beneficial insect populations .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related β-keto esters, highlighting differences in substituents, synthesis yields, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications References
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate 2,6-Cl on pyridine 290.11 Not reported Pharmaceutical intermediates
Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate 2-Cl, 5-NO₂ on pyridine 286.67 45% Nitroaromatic synthesis
Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate 2-OCH₃, 5-NO₂ on pyridine 296.25 72% High-yield intermediates
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate 2,6-Cl, 5-F on pyridine 308.10 Not reported Fluorinated drug candidates
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-F on phenyl 228.18 Not reported Bioactive molecule synthesis
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 3,5-CF₃ on phenyl 348.23 Not reported Trifluoromethylated intermediates

Structural and Reactivity Comparisons

  • Substituent Effects: Chlorine vs. Fluorine’s electron-withdrawing nature may also stabilize intermediates in Suzuki-Miyaura couplings . Nitro Groups: Nitro-substituted derivatives (e.g., 2-chloro-5-nitro, 45% yield) show lower yields than methoxy-nitro analogs (72% yield), likely due to steric hindrance or competing side reactions . Phenyl vs. Pyridine Cores: Phenyl-based analogs (e.g., 3,5-difluorophenyl, 228.18 g/mol) are lighter and may offer better metabolic stability, whereas pyridine cores facilitate coordination in metal-catalyzed reactions .

Research Findings and Trends

  • Yield Optimization : Methoxy-substituted pyridines achieve higher yields (72%) than nitro analogs (45–50%), highlighting the role of substituent electronics in synthesis .
  • Fluorine’s Role : Fluorine incorporation (e.g., 5-F in pyridine) enhances bioavailability, as seen in marketed drugs like ciprofloxacin .

Biological Activity

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloronicotinic acid with ethyl malonate. Recent advancements in microwave-assisted synthesis have significantly reduced reaction times while improving yields. For instance, a study reported a yield of 93% using microwave radiation, where the imidazolide intermediate was formed in just 5 minutes under optimized conditions .

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to various biological effects. The presence of the dichloro substituents on the pyridine ring enhances its reactivity and potential interactions with biological systems .

Cytotoxicity and Anticancer Activity

Studies on similar pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been noted for their ability to inhibit tyrosine kinases and topoisomerases, both of which are critical in cancer progression .

Case Studies

  • Study on Derivatives : A study synthesized several derivatives of pyridine compounds and tested them against various cancer cell lines. The results indicated that certain substitutions on the pyridine ring could enhance cytotoxicity, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibition capabilities of pyridine derivatives. This compound's structural similarities to known enzyme inhibitors suggest it could be a candidate for further investigation in this area.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Ethyl 2-(2-pyridylacetate) derivativesAntimicrobial
Methyl 3-(4-chloropyridin-3-yl)-3-oxopropanoateEnzyme inhibition
GenisteinTyrosine kinase inhibition
Various Pyridine DerivativesCytotoxicity against cancer cells

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in laboratory settings?

The synthesis typically involves esterification of the corresponding β-keto acid derivative. A common approach is reacting 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative methods include using sodium hydride as a base to deprotonate the acid, followed by alkylation with ethyl bromide . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : The ester carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) and pyridinyl protons (δ ~7.5–8.5 ppm in 1H^{1}\text{H} NMR) are diagnostic. Splitting patterns confirm substitution on the pyridine ring .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+^+ peak at m/z 280.08 for C10_{10}H8_{8}Cl2_{2}NO3_{3}) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Respiratory Protection : For powdered forms, use NIOSH-approved P95 respirators or equivalent. Chlorinated pyridine derivatives may release toxic fumes upon decomposition .
  • Waste Disposal : Collect in halogenated waste containers to prevent environmental contamination .

Q. What functional groups dominate its reactivity?

The ester carbonyl group is highly electrophilic, facilitating nucleophilic acyl substitutions (e.g., amidations). The 2,6-dichloropyridinyl moiety enhances electron-withdrawing effects, stabilizing enolate intermediates for alkylation or condensation reactions. Chlorine atoms may undergo displacement under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Catalyst Screening : Triethylamine or DMAP improves esterification efficiency by scavenging protons .
  • Temperature Control : Maintain 60–80°C to balance kinetics and side-product formation. Excess ethanol (2–3 eq.) drives esterification to completion .

Q. What analytical techniques resolve stability contradictions under varying pH?

  • Kinetic Studies : Monitor degradation via HPLC at accelerated conditions (e.g., 40°C, pH 3–9).
  • Mass Spectrometry : Identify degradation products (e.g., hydrolyzed carboxylic acid at m/z 252.05) .
  • pH-Dependent NMR : Track ester hydrolysis by observing carbonyl peak shifts in 13C^{13}\text{C} NMR .

Q. How does the dichloropyridinyl group influence nucleophilic acyl substitution?

The electron-withdrawing chlorine atoms increase the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-chlorinated analogs. Steric hindrance from the 2,6-substitution favors reactions at the para position .

Q. What computational approaches predict regioselectivity in derivatization reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Dynamics : Simulate solvent effects on transition states for acyl transfer reactions .

Q. What strategies mitigate byproduct formation during synthesis?

  • Scavengers : Add molecular sieves to sequester water and suppress hydrolysis.
  • Stepwise Additions : Introduce reagents slowly to avoid exothermic side reactions.
  • Purification : Use preparative HPLC to separate diastereomers or chlorinated impurities .

Q. How can metabolic pathways of this compound be elucidated in biological systems?

  • In Vitro Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the pyridine ring).
  • Radiolabeling : Use 14C^{14}\text{C}-labeled ethyl groups to track biotransformation via autoradiography .

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